Cas no 1361886-96-5 (4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde)

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde is a fluorinated pyridine derivative with a reactive aminomethyl group and aldehyde functionality, making it a versatile intermediate in organic synthesis. The presence of difluoromethyl and trifluoromethyl groups enhances its utility in the development of pharmaceuticals and agrochemicals, where fluorine substitution is often critical for bioactivity and metabolic stability. The aldehyde moiety allows for further derivatization through condensation or nucleophilic addition reactions, while the aminomethyl group provides a handle for amide formation or other modifications. This compound is particularly valuable in medicinal chemistry for constructing complex heterocycles or as a precursor for targeted molecular scaffolds.
4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde structure
1361886-96-5 structure
商品名:4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde
CAS番号:1361886-96-5
MF:C9H7F5N2O
メガワット:254.156699419022
CID:4932628

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde
    • インチ: 1S/C9H7F5N2O/c10-8(11)6-1-4(2-15)5(3-17)7(16-6)9(12,13)14/h1,3,8H,2,15H2
    • InChIKey: LHUITNYZKNROEY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C=O)=C(CN)C=C(C(F)F)N=1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 56

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022000541-1g
4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde
1361886-96-5 97%
1g
$1,612.80 2022-03-01
Alichem
A022000541-500mg
4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde
1361886-96-5 97%
500mg
$960.40 2022-03-01

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde 関連文献

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehydeに関する追加情報

Introduction to 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1361886-96-5) and Its Applications in Modern Chemical Biology

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde, identified by the CAS number 1361886-96-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, combines multiple functional groups that make it a versatile intermediate in the synthesis of bioactive molecules. The presence of an aldehyde group, a primary amine, and halogenated aromatic rings imparts unique reactivity and potential applications in drug discovery and material science.

The molecular framework of 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde is designed to facilitate diverse chemical transformations. The aldehyde functionality at the 3-position serves as a reactive site for condensation reactions, enabling the formation of Schiff bases, imines, and other heterocyclic compounds. Meanwhile, the primary amine at the 4-position can engage in coupling reactions such as amide bond formation or click chemistry, broadening its utility in medicinal chemistry. The substitution pattern at the 6- and 2-positions with difluoromethyl and trifluoromethyl groups enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in synthetic methodologies have highlighted the importance of such multifunctional precursors in streamlining drug development pipelines. For instance, researchers have leveraged 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde to construct novel scaffolds for kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The electron-withdrawing nature of the fluorinated groups modulates the electronic properties of the aromatic system, influencing binding affinity to biological targets. This has been particularly evident in studies targeting protein-protein interactions, where fluorinated pyridines exhibit improved pharmacokinetic profiles.

In addition to its role as a building block for small-molecule drugs, 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde has found applications in materials science. The unique combination of fluorinated substituents imparts thermal stability and chemical resistance, making it suitable for designing advanced polymers and coatings. Researchers have explored its incorporation into liquid crystals and organic semiconductors, where its rigid pyridine core contributes to enhanced ordering and electronic properties. These findings underscore the compound's potential beyond traditional pharmaceutical applications.

The synthesis of 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde presents both challenges and opportunities for chemists. While the presence of multiple reactive sites requires careful optimization to avoid side reactions, modern catalytic systems have enabled efficient access to this compound. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-mediated processes, have been employed to introduce fluorinated groups with high selectivity. Such methodologies align with green chemistry principles by reducing waste and improving atom economy.

Emerging research indicates that 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde may also play a role in addressing emerging therapeutic challenges. For example, studies have demonstrated its utility in developing antiviral agents by serving as a precursor for protease inhibitors. The fluorinated moieties enhance binding interactions with viral enzymes, improving efficacy against resistant strains. Furthermore, its structural motifs have been explored in designing sensors for detecting environmental pollutants, leveraging its sensitivity to changes in electronic environments.

The future prospects of 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde are vast, driven by ongoing innovations in synthetic chemistry and drug discovery. As computational methods advance, virtual screening techniques will further exploit its structural features to identify novel bioactive derivatives. Additionally, biocatalytic approaches may offer sustainable routes to its synthesis, complementing traditional methods. The integration of machine learning into medicinal chemistry workflows promises to accelerate the discovery process by predicting optimal modifications based on structural data.

In conclusion,4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1361886-96-5) represents a cornerstone compound in modern chemical biology with far-reaching implications for drug development and materials science. Its versatile reactivity and functional group design make it indispensable for constructing complex molecules with therapeutic potential. As research continues to uncover new applications,this compound will undoubtedly remain at the forefront of innovation,driving progress across multiple scientific disciplines.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd